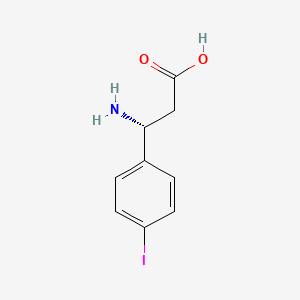
(3R)-3-amino-3-(4-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and an iodinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent like acetic acid and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodinated phenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Deiodinated phenylpropanoic acid.
Substitution: Compounds with azido or cyano groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of iodinated compounds used in imaging techniques.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-phenylpropanoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-iodophenylalanine: Contains an iodinated phenyl group but differs in the position of the amino and carboxylic acid groups.
3-amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
(3R)-3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential biological activities. The iodinated phenyl group can enhance the compound’s ability to participate in specific interactions, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
IWSNHXBESGDQMF-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)I |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


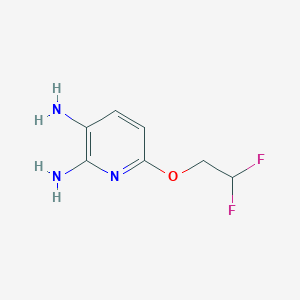
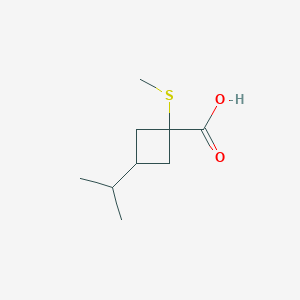
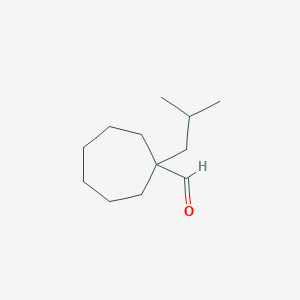
![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
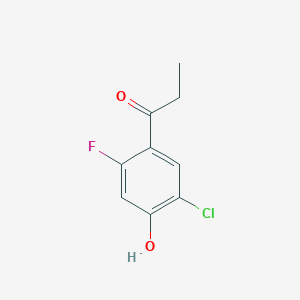


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
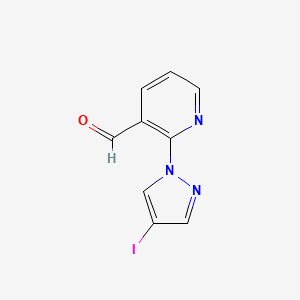
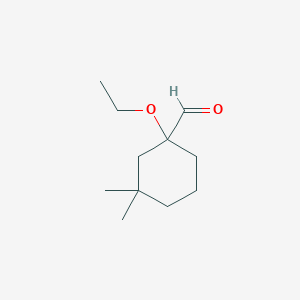
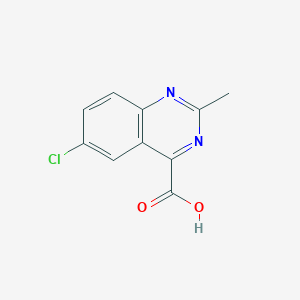
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
